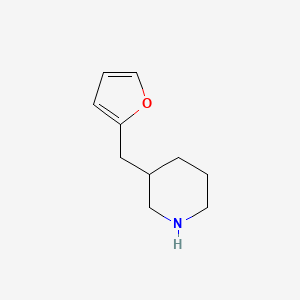
3-(2-Furylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furylmethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound features a piperidine ring substituted with a furylmethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furylmethyl)piperidine typically involves the reaction of piperidine with 2-furylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in the 2-furylmethyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Furylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Furyl ketones or aldehydes.
Reduction: Saturated piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Furylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Furylmethyl)piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. The furylmethyl group may enhance the binding affinity and specificity of the compound to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2-Furylmethylamine: A compound with a similar furylmethyl group but without the piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of a furylmethyl group.
Uniqueness
3-(2-Furylmethyl)piperidine is unique due to the presence of both the piperidine ring and the furylmethyl group, which confer distinct chemical and biological properties
Biologische Aktivität
3-(2-Furylmethyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a furylmethyl group, may influence its pharmacological properties, making it a subject of interest for drug design and development.
Biological Activity Spectrum
Recent studies have highlighted the broad biological activity spectrum of piperidine derivatives, including this compound. The compound has been evaluated for various pharmacological effects, including:
- Antimicrobial Activity : In vitro studies have indicated that piperidine derivatives exhibit significant antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
- CNS Effects : The compound has been investigated for its neuropharmacological effects, showing promise as a candidate for treating central nervous system disorders.
- Anticancer Potential : Research indicates that modifications in the piperidine ring can enhance anticancer activity, with some derivatives demonstrating effective inhibition of cancer cell proliferation.
Study 1: In Silico Evaluation of Piperidine Derivatives
A study conducted by Khaiitova et al. utilized computer-aided methods to evaluate the biological activity spectra of new piperidine derivatives, including this compound. The study employed tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict potential targets and activities. The findings suggested that this compound could interact with various enzymes and receptors, indicating a wide range of biological activities applicable in fields such as oncology and neurology .
Study 2: Structure-Activity Relationship (SAR) Analysis
Research published in the Journal of Medicinal Chemistry explored the structure-activity relationships of novel piperidine compounds. It was found that introducing specific substituents on the piperidine ring significantly influenced biological activity. For instance, compounds with a furylmethyl substitution exhibited enhanced potency against certain cancer cell lines compared to their non-substituted counterparts .
Table 1: Biological Activities of this compound Derivatives
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-(furan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C10H15NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h2,4,6,9,11H,1,3,5,7-8H2 |
InChI-Schlüssel |
UAIFFPIIOPLYFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















